molecular formula C13H18N4O3S B6772144 2-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)sulfonyloxazepane

2-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)sulfonyloxazepane

Cat. No.: B6772144
M. Wt: 310.37 g/mol
InChI Key: PKJSWDWNYAHTAV-UHFFFAOYSA-N
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Description

2-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)sulfonyloxazepane is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the sulfonyloxazepane moiety further enhances its chemical properties, making it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)sulfonyloxazepane typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of 5-amino-1,3-dimethylpyrazole with suitable reagents to form the pyrazolo[3,4-b]pyridine core . This intermediate is then subjected to sulfonylation reactions to introduce the sulfonyloxazepane moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)sulfonyloxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyloxazepane moiety can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)sulfonyloxazepane involves its interaction with specific molecular targets, such as kinases. The compound is believed to inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)sulfonyloxazepane is unique due to the presence of the sulfonyloxazepane moiety, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.

Properties

IUPAC Name

2-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)sulfonyloxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-10-12-8-11(9-14-13(12)16(2)15-10)21(18,19)17-6-4-3-5-7-20-17/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJSWDWNYAHTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)S(=O)(=O)N3CCCCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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